2-(Pyrrolidine-1-carboxamido)benzoic acid
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Overview
Description
2-(Pyrrolidine-1-carboxamido)benzoic acid is a chemical compound that features a pyrrolidine ring attached to a benzoic acid moiety through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidine-1-carboxamido)benzoic acid typically involves the condensation of pyrrolidine with benzoic acid derivatives. One common method is the direct amidation of benzoic acid with pyrrolidine in the presence of a coupling agent such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) . This reaction yields the desired amide product in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidine-1-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
2-(Pyrrolidine-1-carboxamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidine-1-carboxamido)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Pyrrolidine-1-carboxamido)benzoic acid can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds also feature a pyrrolidine ring but differ in their functional groups and biological activities.
Pyrrolidine-2,5-diones: These compounds have a similar ring structure but different substituents, leading to varied biological profiles
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties.
Biological Activity
2-(Pyrrolidine-1-carboxamido)benzoic acid (CAS No. 233684-02-1) is a compound characterized by a pyrrolidine ring linked to a benzoic acid moiety through a carboxamide group. This unique structure combines cyclic and aromatic chemistry, which contributes to its potential biological activities. Research has indicated that this compound may exhibit antimicrobial, anticancer, and enzyme inhibition properties, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C₁₂H₁₄N₂O₃. Its structural complexity allows for various interactions with biological targets, influenced by the stereochemistry of its substituents.
The mechanism of action for this compound is thought to involve:
- Binding Interactions : The compound can interact with specific proteins and enzymes due to its structural characteristics, leading to modulation of biological pathways.
- Stereoselectivity : Variations in stereochemistry can result in different biological profiles, affecting binding affinity and selectivity towards enantioselective proteins.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. Studies have shown that compounds with similar structures often exhibit activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in many cancers . The dual selective binding profile could lead to the development of more effective cancer therapies.
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Study on Anticancer Effects : In vitro studies demonstrated that this compound could inhibit cell proliferation in certain cancer cell lines, indicating its potential as a therapeutic agent .
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, showcasing its potential as an antimicrobial agent.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with similar compounds:
Compound Name | Structure Overview | Unique Features |
---|---|---|
Pyrrolidinone Derivatives | Contains a pyrrolidine ring but varies in functional groups | Different biological activities due to substituents |
Pyrrolidine-2,5-diones | Similar ring structure with distinct substituents | Varied biological profiles compared to this compound |
Benzamide Derivatives | Aromatic amides differing in side chains | Lack the pyrrolidine component affecting reactivity |
The unique combination of the pyrrolidine ring and benzoic acid moiety imparts distinct chemical and biological properties not found in these similar compounds .
Future Directions
Research on this compound is still emerging. Future studies may focus on:
- Mechanistic Studies : Further elucidation of its interaction mechanisms with specific biological targets.
- Therapeutic Applications : Exploring its potential as a lead compound for drug development against cancer and infectious diseases.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity to optimize efficacy and reduce toxicity.
Properties
IUPAC Name |
2-(pyrrolidine-1-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)9-5-1-2-6-10(9)13-12(17)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOIGTCTZRIIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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